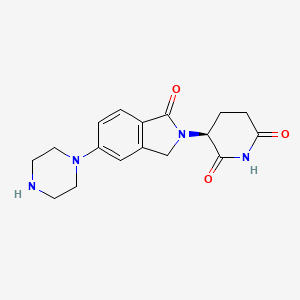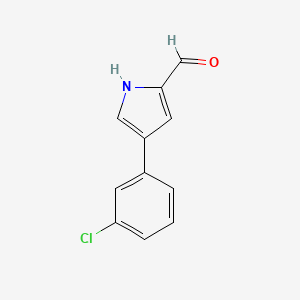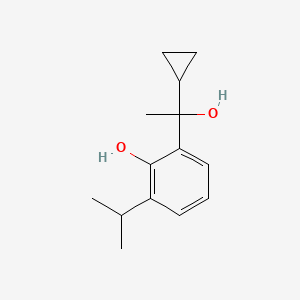
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for asymmetric synthesis.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol can be compared with other similar compounds, such as:
(1S,2R)-2-(Aminomethyl)cyclopentanol: This compound has a similar cyclopentane ring but with different substituents.
(1R,2S)-2-(Aminomethyl)cyclopentan-1-ol: Another stereoisomer with different spatial arrangement of substituents.
The uniqueness of this compound lies in its specific stereochemistry, which can result in different biological and chemical properties compared to its isomers.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1R,3R)-3-(dimethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
SVXFBXWDCXIWHZ-RNFRBKRXSA-N |
SMILES isomérique |
CN(C)[C@@H]1CC[C@H](C1)O |
SMILES canonique |
CN(C)C1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)




![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)



![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)




